molecular formula C26H31FN2O4S B2690952 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892774-17-3

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2690952
M. Wt: 486.6
InChI Key: RVQRWYLREUYTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O4S and its molecular weight is 486.6. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Labeling Reagent

A study by Hirano et al. (2004) on a related fluorophore, 6-methoxy-4-quinolone (6-MOQ), highlights its potential as a fluorescent labeling reagent. This compound exhibits strong fluorescence across a wide pH range, making it suitable for biomedical analysis. The stability of 6-MOQ against light and heat, coupled with its minimal pH-dependent fluorescence intensity variation, underscores its utility in labeling and detection applications in aqueous media (Hirano et al., 2004).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel quinoxaline derivatives have demonstrated significant antimicrobial and antifungal activities. Alavi et al. (2017) reported the green synthesis of quinoxaline sulfonamides with promising antibacterial effects against Staphylococcus spp. and Escherichia coli. This suggests the potential of such derivatives, including "1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one," in the development of new antimicrobial agents (Alavi et al., 2017).

Cytotoxic Activities

Reddy et al. (2013) explored the cytotoxic activities of various isatin derivatives, highlighting the potential of quinoxaline and indolin-2-one derivatives in inhibiting cancer cell growth. Such compounds, including the specific quinolin-4(1H)-one derivative , offer a promising direction for cancer research, indicating their relevance in designing compounds with potent anticancer properties (Reddy et al., 2013).

COX-2 Inhibition for Anti-inflammatory Applications

Singh et al. (2004) synthesized and evaluated 2,3-diaryl pyrazines and quinoxalines as selective COX-2 inhibitors, indicating the role of small substituents in enhancing selective COX-2 inhibitory activity. This research points to the potential therapeutic applications of quinolin-4(1H)-one derivatives in treating inflammation-related conditions, offering a basis for further exploration of such compounds in developing new anti-inflammatory drugs (Singh et al., 2004).

properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-8-6-19(33-3)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-18(2)11-14-28/h6-9,15-18H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQRWYLREUYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

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